molecular formula C7H13N3O2 B13112774 Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate

Katalognummer: B13112774
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: LHTVQEHMVCJAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is a chemical compound with a unique structure that includes a tetrahydropyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-methyl-1,4,5,6-tetrahydropyrimidine} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,5,6-Tetrahydropyrimidine: A related compound with a similar ring structure.

    1-methyl-1,4,5,6-tetrahydropyrimidin-2-amine: Another derivative with a similar core structure.

Uniqueness

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties

Eigenschaften

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

methyl N-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)carbamate

InChI

InChI=1S/C7H13N3O2/c1-10-5-3-4-8-6(10)9-7(11)12-2/h3-5H2,1-2H3,(H,8,9,11)

InChI-Schlüssel

LHTVQEHMVCJAES-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCN=C1NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.